(S)-4-(1-Aminoallyl)-2-chlorophenol

Description

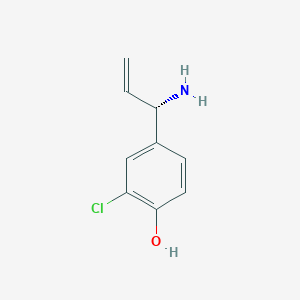

(S)-4-(1-Aminoallyl)-2-chlorophenol is a chiral aminophenol derivative characterized by a chlorine substituent at the 2-position and an (S)-configured 1-aminoallyl group at the 4-position of the phenol ring. Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 183.64 g/mol. The aminoallyl group introduces a conjugated double bond, which may enhance electronic delocalization and influence reactivity in catalytic or synthetic applications.

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

4-[(1S)-1-aminoprop-2-enyl]-2-chlorophenol |

InChI |

InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h2-5,8,12H,1,11H2/t8-/m0/s1 |

InChI Key |

LAWOEZQSFXNQRG-QMMMGPOBSA-N |

Isomeric SMILES |

C=C[C@@H](C1=CC(=C(C=C1)O)Cl)N |

Canonical SMILES |

C=CC(C1=CC(=C(C=C1)O)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoallyl)-2-chlorophenol typically involves asymmetric allylic amination. One common method employs chiral oxamide–phosphine–palladium catalysts to achieve high regio- and enantioselectivity. The reaction conditions often include the use of vinyl benzoxazinones and alkylamines, resulting in high yields and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of asymmetric catalysis and the use of chiral ligands are likely to be scaled up for industrial applications, ensuring high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoallyl)-2-chlorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The aminoallyl group can be reduced to form primary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenols.

Scientific Research Applications

(S)-4-(1-Aminoallyl)-2-chlorophenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoallyl)-2-chlorophenol involves its interaction with various molecular targets. The aminoallyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenolic group can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 2-Amino-4-chlorophenol (CAS 95-85-2)

- Structure: Chlorine at position 4, amino group at position 2.

- Key Differences: The inverted substituent positions alter electronic effects. Toxicity: Classified by IARC as a hazardous compound due to carcinogenicity risks, necessitating stringent handling protocols (e.g., emergency showers, restricted ingestion) . Applications: Used as an intermediate in dye and pharmaceutical synthesis. Lacks the chiral center and conjugated aminoallyl group of the target compound, limiting its utility in asymmetric catalysis .

Chiral Aminophenols: (S)-2-(1-Aminoethyl)-4-chlorophenol (CAS 1228569-39-8)

- Structure: Chlorine at position 4, (S)-configured aminoethyl group at position 2.

- Synthesis: Prepared via reductive amination of 5-chloro-2-hydroxyacetophenone with a reported yield of 36.9% .

- Comparison: The aminoethyl group lacks conjugation, reducing electronic delocalization compared to the aminoallyl group. Lower synthesis yield suggests challenges in stereochemical control during reductive steps.

Complex Aminophenols: 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol

- Structure: Chlorine at position 4, a bulky cyclopentyl-chlorophenyl-aminoethyl group at position 2.

- Synthesis : Achieved via condensation and sodium borohydride reduction with 83.5% yield , highlighting optimized protocols for sterically hindered analogs .

- Key Features: Intramolecular O-H⋯N hydrogen bonds stabilize the molecule, a feature absent in the target compound unless similar bonding is present. The (R,R) configuration and bulky substituents enable applications in asymmetric catalysis, but synthetic complexity limits scalability compared to simpler aminophenols .

Environmental and Reactivity Comparison with Chlorophenols

- 2-Chlorophenol (2-CP): A priority pollutant per the US EPA due to high toxicity and environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.